molecular formula C4H6O2<br>C4H6O2<br>OHCH2CCCH2OH B7799956 2-Butyne-1,4-diol CAS No. 110-65-6; 54141-09-2

2-Butyne-1,4-diol

Cat. No.: B7799956
CAS No.: 110-65-6; 54141-09-2
M. Wt: 86.09 g/mol
InChI Key: DLDJFQGPPSQZKI-UHFFFAOYSA-N
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Description

2-Butyne-1,4-diol is an organic compound that features both an alkyne and a diol functional group. Its molecular formula is C₄H₆O₂. This compound is a colorless, hygroscopic solid that is soluble in water and polar organic solvents . It is commonly used in various industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

2-Butyne-1,4-diol primarily targets the liver, kidney, and spleen . These organs play a crucial role in the metabolism and excretion of various substances, making them key targets for many compounds.

Mode of Action

The mode of action of this compound involves a two-stage process . The first stage is the adsorption and reduction of this compound to form cis-2-butene-1,4-diol via a consecutive mechanism . The second stage involves the further reduction of cis-2-butene-1,4-diol to form butane-1,4-diol, along with a variety of side products .

Biochemical Pathways

The hydrogenation of this compound is an industrially important method for the production of 1,4-butanediol . This process includes the chemoselective hydrogenation of this compound to cis-2-butene-1,4-diol or the complete saturation of the C≡C triple bond of this compound to 1,4-butanediol .

Pharmacokinetics

It’s known that the compound has a boiling point of 238 °c and a vapor pressure of less than 01 mmHg at 55 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The result of the action of this compound is the formation of butane-1,4-diol . This compound is used in the manufacture of polyurethanes, γ-butyrolactone, and tetrahydrofuran .

Action Environment

The action of this compound can be influenced by environmental factors. In strong acids, contamination with mercury salts can also result in violent decomposition . Furthermore, dermal and inhalation exposure to this compound may occur during its use in manufacturing processes, and with exposure to some types of metal cleaning agents .

Chemical Reactions Analysis

Types of Reactions: 2-Butyne-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

but-2-yne-1,4-diol
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InChI

InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2
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InChI Key

DLDJFQGPPSQZKI-UHFFFAOYSA-N
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Canonical SMILES

C(C#CCO)O
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Molecular Formula

C4H6O2
Record name 1,4-BUTYNEDIOL
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DSSTOX Substance ID

DTXSID4021921
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Molecular Weight

86.09 g/mol
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Physical Description

1,4-butynediol appears as white to light-brown solid or brownish-yellow aqueous solution. Solid sinks and mixes with water. (USCG, 1999), Liquid; Other Solid, White to yellow solid; [HSDB] Yellow or amber colored chips or chunks; [MSDSonline], YELLOW SOLID IN VARIOUS FORMS.
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Boiling Point

460 °F at 760 mmHg (USCG, 1999), 238 °C, No boiling point at normal pressure; decomposes at >160 °C
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Flash Point

263 °F (USCG, 1999), 128 °C, 263 °F (OPEN CUP), 152 °C
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Solubility

Insoluble in benzene; slightly soluble in ethyl ether, choroform; very soluble in ethanol, acetone, methanol, Soluble in aqueous acids., In water, 3.74X10+6 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 75 (good)
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Density

1.07 at 68 °F (USCG, 1999) - Denser than water; will sink, Relative density = 1.115 at 20 °C, Relative density (water = 1): 1.1
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Vapor Density

Relative vapor density (air = 1): 3.0
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Vapor Pressure

0.000556 [mmHg], 5.56X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.2
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Impurities

< 0.5% water; 1% butane-1,4-diol
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Color/Form

Plates from benzene and ethyl acetate, White, orthorhombic crystals, WHITE TO LIGHT YELLOW, Yellow scaley solid at 20 °C and 1,013 hPa

CAS No.

110-65-6; 54141-09-2, 110-65-6
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Melting Point

50 °C, 58 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Butyne-1,4-diol?

A1: The molecular formula of this compound is C4H6O2, and its molecular weight is 86.09 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Several spectroscopic techniques have been employed to characterize this compound. These include:

  • 1H and 13C NMR: Providing information about the electronic environment and connectivity of the carbon and hydrogen atoms. [, ]
  • 2D NMR: Used to determine the relative orientations of chemical shift tensors and through-bond coupling constants. []
  • IR Spectroscopy: Identifying functional groups present in the molecule, particularly the characteristic vibrations of the hydroxyl (O-H) and alkyne (C≡C) groups. [, , ]
  • GC-MS: Useful for identification and quantification based on retention time and fragmentation patterns. []

Q3: What solvents are commonly used for reactions involving this compound?

A3: A variety of solvents have been reported, including:

  • Polar protic solvents: Water, methanol, ethanol [, , ]
  • Polar aprotic solvents: Tetrahydrofuran (THF), dichloromethane, dimethylformamide [, , ]
  • Non-polar solvents: Benzene []
  • Supercritical fluids: Supercritical carbon dioxide []

Q4: What is the primary industrial application of this compound?

A4: this compound is a key intermediate in the industrial production of butane-1,4-diol (BDO), a crucial chemical used in the manufacture of polymers, solvents, and other valuable products. [, , ]

Q5: How is this compound utilized in catalytic hydrogenation?

A5: this compound serves as a substrate in selective hydrogenation reactions, primarily to produce cis-2-butene-1,4-diol (B2D) or BDO. The choice of catalyst, support material, solvent, and reaction conditions significantly influences the product selectivity. [, , , ]

Q6: What catalysts are commonly used for the hydrogenation of this compound?

A6: Palladium (Pd) and platinum (Pt) based catalysts are frequently employed. Supported catalysts, where the metal nanoparticles are dispersed on materials like activated carbon, alumina, or calcium carbonate, are common. [, , , , , ]

Q7: How does the choice of support material influence the catalytic activity and selectivity in this compound hydrogenation?

A7: The support material affects the:

  • Metal dispersion and particle size: Smaller, well-dispersed nanoparticles generally exhibit higher activity. [, ]
  • Electronic interactions between metal and support: This can modify the adsorption properties of the reactants and intermediates, influencing selectivity. [, ]
  • Acid-base properties of the catalyst: Basic supports like ZnO have been shown to enhance selectivity toward B2D in Pd-catalyzed reactions. []

Q8: Are there any alternative methods for this compound hydrogenation that do not rely on traditional catalysts?

A8: Yes, this compound can be hydrogenated in supercritical carbon dioxide without the need for additional catalysts. The reactor walls, typically made of stainless steel, promote the reaction in this case. []

Q9: Can you elaborate on the reaction mechanism of this compound hydrogenation?

A9: The reaction proceeds through a series of adsorption, hydrogen addition, and desorption steps. Key aspects include:

  • Adsorption of this compound and hydrogen onto the catalyst surface. []
  • Sequential hydrogenation of the triple bond: First to a double bond (B2D formation) and then to a single bond (BDO formation). []
  • Isomerization reactions: Can lead to the formation of side products, especially under certain conditions. [, ]

Q10: How is computational chemistry used in this compound research?

A10: Computational techniques like Density Functional Theory (DFT) are used to:

  • Model the adsorption of this compound on catalyst surfaces: Providing insights into the adsorption energies, geometries, and electronic interactions. []
  • Investigate the reaction mechanisms and identify potential intermediates. []

Q11: How does the presence of the two hydroxyl groups in this compound influence its reactivity?

A11: The hydroxyl groups contribute to:

  • Increased polarity and water solubility: Compared to simple alkynes. []
  • Potential for hydrogen bonding: This can impact the adsorption of the molecule on catalyst surfaces and influence selectivity. [, ]
  • Participation in side reactions: Such as cyclization to form furan derivatives, depending on the reaction conditions and the catalyst used. []

Q12: Are there studies on modifying the this compound structure to improve its selectivity in hydrogenation reactions?

A12: While specific studies focusing solely on modifying the this compound structure for enhanced selectivity are limited within the provided abstracts, the field of selective hydrogenation heavily relies on modifying catalyst properties and reaction conditions to achieve desired selectivity.

Q13: How is the stability of this compound in various formulations assessed?

A13: While the provided abstracts don't explicitly detail stability studies of this compound formulations, such evaluations typically involve:

  • Monitoring the concentration of the compound over time: Using analytical techniques like HPLC. []

Q14: What analytical techniques are commonly used to monitor the concentration of this compound and its hydrogenation products?

A14:

  • Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is widely employed for the separation and quantification of this compound, B2D, BDO, and potential byproducts. [, ]
  • High-Performance Liquid Chromatography (HPLC): With suitable detectors like UV-Vis or refractive index detectors, is another powerful technique for analyzing these compounds, particularly in complex mixtures. []
  • Nuclear Magnetic Resonance (NMR): Useful for monitoring reaction progress and identifying intermediates, especially when using in situ or online NMR techniques. [, ]
  • Raman Spectroscopy: Provides complementary information to IR and can be used for online monitoring of reaction processes. []

Q15: Is there information available on the environmental impact of this compound?

A15: While the provided abstracts do not directly address the environmental impact of this compound, evaluating the environmental, health, and safety (EHS) aspects is crucial for any chemical used in industrial processes.

Q16: What other research fields intersect with this compound studies?

A16:

  • Materials Science: this compound is used in the synthesis of polymers and other materials, making its properties and reactivity relevant to this field. [, ]
  • Electrochemistry: The compound is employed as an additive in electroplating processes, influencing the properties of the deposited metal layers. [, , ]
  • Biotechnology: Research on using bio-supported catalysts, such as palladium nanoparticles on bacterial biomass, highlights the intersection with biotechnology and biocatalysis. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.